molecular formula C13H22N2O3 B14769290 Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate

Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate

Cat. No.: B14769290
M. Wt: 254.33 g/mol
InChI Key: QCCZFBSQNKNWAQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-oxo-1-azaspiro[45]decan-3-yl)propanoate is a spiro compound that has gained attention in the field of medicinal chemistry due to its unique structural properties and diverse biological activities Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and compact framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield. For instance, a reaction involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide can be used to form the spiro compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. This approach is advantageous due to its higher yield and reduced reaction time compared to traditional methods. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2-oxo-1-azaspiro[45]decan-3-yl)propanoate is unique due to its specific spiro structure and the presence of both amino and ester functional groups

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

methyl 2-amino-3-(2-oxo-1-azaspiro[4.5]decan-3-yl)propanoate

InChI

InChI=1S/C13H22N2O3/c1-18-12(17)10(14)7-9-8-13(15-11(9)16)5-3-2-4-6-13/h9-10H,2-8,14H2,1H3,(H,15,16)

InChI Key

QCCZFBSQNKNWAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC2(CCCCC2)NC1=O)N

Origin of Product

United States

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